Cas no 86-30-6 (N-nitrosodiphenylamine)

N-Nitrosodiphenylamine (NDPA) is a synthetic organic compound primarily used as a vulcanization retarder in rubber manufacturing. Its key advantage lies in its ability to delay the onset of vulcanization, allowing for better control over processing times and improving the uniformity of rubber products. NDPA also exhibits stability under typical processing conditions, ensuring consistent performance. Additionally, it serves as an intermediate in chemical synthesis, particularly in the production of dyes and other specialty chemicals. The compound's controlled reactivity and compatibility with rubber formulations make it a valuable additive in industrial applications where precise vulcanization timing is critical.
N-nitrosodiphenylamine structure
N-nitrosodiphenylamine structure
Product Name:N-nitrosodiphenylamine
CAS No:86-30-6
MF:C12H10N2O
MW:198.22060251236
CID:34374
PubChem ID:87567500
Update Time:2025-10-29

N-nitrosodiphenylamine Chemical and Physical Properties

Names and Identifiers

    • N-nitrosodiphenylamine
    • Diphenylnitrosamine
    • N-Nitroso-N-phenylbenzenamine
    • N-Nitrosodiphenylamine (2nd Lot)
    • N-Nitrosodiphenylamine solution
    • delacj
    • Ndpa
    • NdphA
    • Ortard
    • Redax
    • Sconoc
    • TJB
    • Vultrol
    • NCGC00259008-01
    • N-NITROSO-DIPHENYLAMINE
    • NCGC00091777-03
    • N-NITROSODIPHENYLAMINE (2,2',4,4',6,6'-D6)
    • FT-0629592
    • 2-Oxo-1,1-diphenylhydrazine #
    • N-Nitrosodiphenylamine, technical, >=97.0% (N)
    • DTXCID001030
    • CHEMBL165491
    • Diphenylnitrosoamine
    • WLN: ONNR&R
    • CCRIS 464
    • N,N-diphenylnitrous amide
    • EINECS 201-663-0
    • NSC-585
    • N-NITROSODIPHENYLAMINE [HSDB]
    • Vulcatard
    • N-Nitrosodiphenylamine, analytical standard
    • NCGC00254349-01
    • BS-43792
    • 86-30-6
    • Benzenamine, N-nitroso-N-phenyl-
    • Diphenyl N-nitrosoamine
    • AI3-00698
    • CAS-86-30-6
    • STL453728
    • D0899
    • Z276119944
    • Curetard A
    • UNII-AP2V89J1DA
    • Vulkalent A
    • nitrosodiphenylamin-
    • Retarder J
    • NSC585
    • N-Nitroso-N-phenylaniline
    • Delac J
    • CHEBI:34875
    • EN300-7476948
    • Nitrosodiphenylamine
    • Q4995308
    • Naugard TJB
    • DTXSID6021030
    • N,N-Diphenyl-N-nitrosoamine
    • BRN 0909531
    • AKOS015915016
    • Tox21_201457
    • Vulcalent A
    • N-Nitrosodifenylamin [Czech]
    • BIDD:ER0645
    • E78934
    • Diphenylamine, N-nitroso-
    • Vulcatard A
    • N-Nitroso-N-diphenylamine
    • N-NITROSODIPHENYLAMINE [IARC]
    • NCI-C02880
    • AP2V89J1DA
    • LS-1853
    • Diphenylnitrosamin
    • N-Nitrosodifenylamin
    • Difenylnitrosamin
    • NCGC00091777-04
    • NSC 585
    • Tox21_300574
    • N-nitroso-N-phen ylbenzenamine
    • Vulkalent A [Czech]
    • Difenylnitrosamin [Czech]
    • N,N-Diphenylnitrosamine
    • NCGC00091777-01
    • NCGC00091777-02
    • Bencenamina, n-nitroso-n-fenil-
    • diphenyl-N-nitrosoamine
    • HSDB 2875
    • Diphenylnitrosamin [German]
    • SCHEMBL80329
    • Diphenylamine, N-nitroso- (7CI, 8CI)
    • N-Nitroso-N-phenylbenzenamine (ACI)
    • Antioxidant NDPA
    • Diphenam N
    • N-Phenyl-N-nitrosoaniline
    • PHENYL-N-NITROSOAMINE
    • DIPHENYLNITROSAMIN (GERMAN)
    • N-NITROSODIPHENYLAMINE (IARC)
    • NS00000623
    • NNitrosodifenylamin
    • diphenyl nitrosamine
    • N-Nitroso-N-phenyl benzenamine
    • VULKALENT A (CZECH)
    • N,NDiphenylnitrosamine
    • NNitrosoNphenylaniline
    • Diphenylamine, Nnitroso
    • NNitrosodiphenylamine
    • Diphenyl Nnitrosoamine
    • NNitrosoNphenylbenzenamine
    • N-NITROSODIFENYLAMIN (CZECH)
    • MDL: MFCD00019920
    • Inchi: 1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • InChI Key: UBUCNCOMADRQHX-UHFFFAOYSA-N
    • SMILES: O=NN(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.07900
  • Monoisotopic Mass: 198.079313
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Yellow to brown powder or flake crystals
  • Density: 1.23
  • Melting Point: 65.0 to 69.0 deg-C
  • Boiling Point: 268 ºC
  • Flash Point: 11 °C
  • Refractive Index: 1.6330 (estimate)
  • Solubility: methanol: 0.1 g/mL, clear
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stability Combustible. Incompatible with oxidising agents.
  • PSA: 32.67000
  • LogP: 3.50610
  • Color/Form: 5000 μg/mL in methanol
  • Solubility: Insoluble in water (0.0035 g/100 ml). Easily soluble in acetone \ hot benzene \ hot ethanol \ ethyl acetate \ dichloromethane \ carbon tetrachloride \ carbon disulfide, N, N-dimethylformamide, diethyl ether and other organic solvents

N-nitrosodiphenylamine Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:UN 1230 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S22; S36/37; S53; S45; S16; S7
  • FLUKA BRAND F CODES:4.10-9-23
  • RTECS:JJ9800000
  • Hazardous Material Identification: Xn
  • HazardClass:9
  • PackingGroup:III
  • Storage Condition:room temp
  • Risk Phrases:R22

N-nitrosodiphenylamine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-nitrosodiphenylamine Pricemore >>

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N-nitrosodiphenylamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxalic acid ,  Sodium nitrite Solvents: Dichloromethane
1.2 Reagents: Silica
Reference
Efficient and chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions with sodium nitrite and oxalic acid two hydrate
Zolfigol, Mohammad Ali, Synthetic Communications, 1999, 29(6), 905-910

Production Method 2

Reaction Conditions
1.1 Solvents: Acetone
Reference
Nitrosamines from N,N-disubstituted hydrazines
Boyer, Joseph H.; et al, Journal of the Chemical Society, 1988, (11), 715-16

Production Method 3

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
Transnitrosation by N-aryl-N-nitrosoureas; NO-carrying O-nitrosoisourea
Tanno, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1994, 42(9), 1760-7

Production Method 4

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 Solvents: Acetone
Reference
Nitrosamines from N,N-disubstituted hydrazines via hydrazones of dinitroformaldehyde and ethyl nitroglyoxylate
Boyer, Joseph H.; et al, Journal of Chemical Research, 1989, (1), 12-13

Production Method 5

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Production Method 6

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Production Method 7

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Production Method 8

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Production Method 9

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Production Method 10

Reaction Conditions
1.1 Solvents: Benzene-d6 ;  8 h, rt
Reference
Copper(II) Activation of Nitrite: Nitrosation of Nucleophiles and Generation of NO by Thiols
Kundu, Subrata; et al, Journal of the American Chemical Society, 2017, 139(3), 1045-1048

Production Method 11

Reaction Conditions
1.1 -
2.1 Solvents: Benzene-d6 ;  8 h, rt
Reference
Copper(II) Activation of Nitrite: Nitrosation of Nucleophiles and Generation of NO by Thiols
Kundu, Subrata; et al, Journal of the American Chemical Society, 2017, 139(3), 1045-1048

Production Method 12

Reaction Conditions
1.1 Reagents: Silica ,  Nitric acid, compd. with 1,4,7,10,13,16-hexaoxacyclooctadecane and nitrosyl nitr… Solvents: Dichloromethane
Reference
N-Nitrosation of Secondary Amines with [NO+·Crown·H(NO3)2-]
Zolfigol, Mohammad Ali; et al, Journal of Organic Chemistry, 2001, 66(10), 3619-3620

Production Method 13

Reaction Conditions
1.1 Solvents: Acetone
Reference
Nitrosamines from N,N-disubstituted hydrazines via hydrazones of dinitroformaldehyde and ethyl nitroglyoxylate
Boyer, Joseph H.; et al, Journal of Chemical Research, 1989, (1), 12-13

Production Method 14

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photoinduced reactions. III. Temperature- and substituent-dependence in the photosensitized oxygenation of N,N-disubstituted hydrazones
Ito, Yoshikatsu; et al, Tetrahedron Letters, 1979, (24), 2253-6

Production Method 15

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photoinduced reactions. III. Temperature- and substituent-dependence in the photosensitized oxygenation of N,N-disubstituted hydrazones
Ito, Yoshikatsu; et al, Tetrahedron Letters, 1979, (24), 2253-6

Production Method 16

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photoinduced reactions. III. Temperature- and substituent-dependence in the photosensitized oxygenation of N,N-disubstituted hydrazones
Ito, Yoshikatsu; et al, Tetrahedron Letters, 1979, (24), 2253-6

Production Method 17

Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Water ;  95 - 100 °C; 1.5 h, reflux
Reference
Condensation reactions of barbituric acid with nitroso derivatives
Andrei, Alina; et al, Annals of West University of Timisoara, 2004, 13(2), 193-202

Production Method 18

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Production Method 19

Reaction Conditions
1.1 -
2.1 Solvents: Acetone
Reference
Nitrosamines from N,N-disubstituted hydrazines
Boyer, Joseph H.; et al, Journal of the Chemical Society, 1988, (11), 715-16

Production Method 20

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Production Method 21

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Production Method 22

Reaction Conditions
1.1 Reagents: Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ;  16 h, rt
Reference
Redox Non-Innocence of ortho-Benzoquinone Dioximate Dianion in Ligand Exchange on Ruthenium
Harada, Takuya; et al, European Journal of Inorganic Chemistry, 2022, 2022(25),

N-nitrosodiphenylamine Raw materials

N-nitrosodiphenylamine Preparation Products

N-nitrosodiphenylamine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:86-30-6)N-Nitrosodiphenylamine
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Purity:98%
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(CAS:86-30-6)亚硝基二苯胺
Order Number:LE1619107;LE11789
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
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Additional information on N-nitrosodiphenylamine

Recent Advances in the Study of N-Nitrosodiphenylamine (CAS 86-30-6): Implications for Chemical and Biomedical Research

N-Nitrosodiphenylamine (NDPA, CAS 86-30-6) is a nitrosamine compound that has garnered significant attention in both chemical and biomedical research due to its potential toxicity and environmental impact. Recent studies have focused on understanding its formation, degradation pathways, and biological effects, particularly in the context of industrial applications and human health risks. This research brief synthesizes the latest findings on NDPA, highlighting key advancements and their implications for the field.

A 2023 study published in Environmental Science & Technology investigated the degradation mechanisms of NDPA under various environmental conditions. The researchers employed advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to identify intermediate degradation products. Their findings revealed that photodegradation plays a critical role in breaking down NDPA, with hydroxyl radicals (•OH) acting as the primary reactive species. This study provides valuable insights into mitigating NDPA contamination in water systems.

In the biomedical realm, a recent Journal of Toxicology and Applied Pharmacology article explored the carcinogenic potential of NDPA using in vitro and in vivo models. The study demonstrated that NDPA induces DNA damage in human liver cells (HepG2) through the formation of reactive oxygen species (ROS). Furthermore, chronic exposure to NDPA in rodent models was associated with an increased incidence of hepatocellular carcinoma. These findings underscore the need for stringent regulatory measures to limit human exposure to NDPA, particularly in occupational settings.

Another noteworthy development is the application of computational chemistry to predict the reactivity and toxicity of NDPA. A 2024 study in Chemical Research in Toxicology utilized density functional theory (DFT) calculations to model the electronic structure of NDPA and its interactions with biological macromolecules. The results suggested that NDPA's nitroso group is highly electrophilic, facilitating its binding to DNA and proteins. This computational approach offers a cost-effective strategy for screening nitrosamine compounds and prioritizing them for further experimental validation.

From an industrial perspective, recent efforts have focused on developing safer alternatives to NDPA, which has historically been used as a rubber accelerator and corrosion inhibitor. A 2023 patent application disclosed a novel, non-nitrosamine compound that exhibits comparable performance in rubber vulcanization without the associated health risks. This innovation represents a significant step forward in reducing the reliance on NDPA in manufacturing processes.

In conclusion, the latest research on N-Nitrosodiphenylamine (CAS 86-30-6) underscores its dual role as both an environmental contaminant and a potential health hazard. Advances in degradation techniques, toxicity assessment, and computational modeling have deepened our understanding of this compound, while the development of safer alternatives promises to mitigate its risks. Continued interdisciplinary collaboration will be essential to address the challenges posed by NDPA and similar nitrosamine compounds.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:86-30-6)N-Nitrosodiphenylamine
1619107
Purity:98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-30-6)亚硝基二苯胺
LE1619107;LE11789
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
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